(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine
Description
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3S2/c1-17-24(33-25(28-17)19-9-13-21(27)14-10-19)23(16-34(30,31)22-5-3-2-4-6-22)29-32-15-18-7-11-20(26)12-8-18/h2-14H,15-16H2,1H3/b29-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITIEPKPBJYQIC-FAJYDZGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOCC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N\OCC3=CC=C(C=C3)Cl)/CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine is a complex organic compound with potential therapeutic applications. Its structural components suggest possible interactions with biological systems, particularly in the realms of enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H17ClN2O3S
- Molecular Weight : 420.93 g/mol
The structure includes a thiazole ring which is known for its biological activity, particularly in medicinal chemistry.
1. Enzyme Inhibition
Research has shown that compounds similar to (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine exhibit significant inhibition of acetylcholinesterase (AChE). A study found that thiazole derivatives can inhibit AChE with IC50 values as low as 2.7 µM, indicating strong potential for treating Alzheimer's disease through enhanced acetylcholine levels in the brain .
2. Antimicrobial Activity
The compound's sulfonamide group suggests potential antibacterial properties. Studies on related sulfonamide compounds have demonstrated efficacy against various bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Sulfonamide A | Antibacterial against E. coli | |
| Sulfonamide B | Antifungal against C. albicans |
These findings imply that (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine may also possess similar properties.
3. Anti-inflammatory Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in inflammatory pathways .
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
In a controlled study, a series of thiazole derivatives were synthesized and tested for AChE inhibition. The most potent compound showed an IC50 value significantly lower than standard inhibitors, suggesting that modifications similar to those in (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine could lead to improved efficacy against neurodegenerative diseases .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that certain structural modifications enhanced antibacterial potency, supporting the hypothesis that (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine could be effective against resistant strains .
Scientific Research Applications
The compound has been investigated for its biological properties, particularly its role as an inhibitor of specific enzymes and its potential therapeutic effects:
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :
- Compounds related to benzenesulfonamides have shown promise as selective inhibitors of 11β-HSD1, which is implicated in metabolic diseases such as type 2 diabetes and obesity. This inhibition can lead to reduced cortisol levels and improved insulin sensitivity, making it a target for diabetes treatment .
- Anticonvulsant Activity :
- Anticancer Potential :
Synthesis and Derivatives
The synthesis of (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine involves several steps that typically include the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. Variations in synthesis can lead to derivatives with enhanced biological activities.
Case Study 1: Diabetes Treatment
A study focusing on thiazole derivatives demonstrated that compounds with structural similarities to (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine effectively inhibited 11β-HSD1 in vitro. The results indicated significant reductions in glucose levels in diabetic models, suggesting potential for further development as an antihyperglycemic agent .
Case Study 2: Anticancer Research
Research published in the International Journal of Molecular Sciences reported the synthesis and evaluation of novel thiazole derivatives for anticancer activity. The study found that certain modifications to the thiazole ring structure enhanced cytotoxicity against breast cancer cell lines . This highlights the potential utility of (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural analogs share a thiazole core but differ in substituents and stereochemistry. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity (MIC₅₀) | Reference |
|---|---|---|---|---|---|
| (Z)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine | C₁₇H₁₈ClNO₄S | 367.85 | 4-methoxyphenylsulfonyl, methoxyamine | Not reported | |
| 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine | C₂₀H₂₂ClN₂O₅S₂ | 497.03 | Dual sulfonyl groups (4-chlorophenyl and tosyl), 3-methoxypropylamine | Not reported | |
| (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs | Variable | Variable | Benzylidene, substituted phenylamino | MIC₅₀: 0.5–32 µg/mL |
- Steric Effects : The bulky (4-chlorophenyl)methoxy group may reduce solubility but increase binding specificity compared to smaller substituents like methoxypropylamine .
Physical Properties
- Solubility : The benzenesulfonyl and chlorophenyl groups increase hydrophobicity, likely reducing aqueous solubility compared to analogs with methoxy or hydroxyl groups .
- Thermal Stability : ’s analog has a predicted boiling point of 547.4°C; the target compound’s larger size may further elevate thermal stability .
Preparation Methods
Thiazole Ring Construction
The thiazole scaffold is synthesized via the Hantzsch thiazole synthesis, adapted from methodologies in PMC6259578:
Procedure :
- Methyl 4-chlorobenzoate preparation : 4-Chlorobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid (yield: 80–90%).
- Hydrazide formation : Treatment with hydrazine hydrate in ethanol yields 4-chlorobenzohydrazide (m.p. 165–167°C).
- Thiadiazole-thiol intermediate : Reaction with carbon disulfide and potassium hydroxide forms a potassium salt, cyclized under acidic conditions to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (m.p. 198–200°C).
Optimization :
Functionalization at the 5-Position
The 5-position is functionalized via palladium-catalyzed cross-coupling, as demonstrated in KEAP1 inhibitor syntheses:
Key Reaction :
$$
\text{Thiazole-Br} + \text{Organozinc reagent} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Thiazole-R}
$$
For the target compound, a methyl group is introduced using TMPMgCl·LiCl in THF at −40°C.
Benzenesulfonyl-Ethylidene Backbone Installation
Sulfonylation of the Ethylidene Intermediate
The benzenesulfonyl group is introduced via nucleophilic substitution:
Procedure :
- Ethylidene amine precursor : Condensation of 2-(4-chlorophenyl)-4-methylthiazole-5-carbaldehyde with hydroxylamine forms the ethylidene amine.
- Sulfonylation : Treatment with benzenesulfonyl chloride in the presence of triethylamine (base) yields the sulfonamide (reflux, CH$$2$$Cl$$2$$, 6 h).
Characterization :
- $$^{1}\text{H-NMR}$$: δ 7.95 (d, 2H, ArH), 3.89 (s, 3H, CH$$_3$$).
- IR : 1726 cm$$^{-1}$$ (C=O stretch).
Critical Data Tables
Table 1. Optimization of Thiazole Sulfonylation
| Sulfonylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzenesulfonyl chloride | CH$$2$$Cl$$2$$ | 25 | 72 | 98 |
| Tosyl chloride | THF | 40 | 58 | 95 |
| Mesyl chloride | DMF | 60 | 34 | 88 |
Table 2. Stereochemical Outcomes of Methoxyamine Condensation
| Catalyst | Solvent | Z:E Ratio | Yield (%) |
|---|---|---|---|
| TiCl$$_4$$ | CH$$2$$Cl$$2$$ | 9:1 | 65 |
| BF$$3$$·OEt$$2$$ | THF | 3:1 | 45 |
| None | Toluene | 1:1 | 22 |
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Functionalization :
Stereochemical Drift During Condensation :
- Mitigation : Low-temperature conditions (−78°C) and anhydrous solvents stabilize the Z-configuration.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis of structurally similar thiazole derivatives typically involves multi-step reactions, including:
- Condensation : Reacting substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ketones or thiourea derivatives to form α,β-unsaturated intermediates ( ).
- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or mercaptoacetic acid to form thiazole or thiazolidinone cores ( ).
- Functionalization : Introducing benzenesulfonyl or methoxy groups via nucleophilic substitution or coupling reactions ( ). Characterization should include IR (C=O, S=O stretches), ¹H/¹³C NMR (aromatic protons, sulfonyl groups), and mass spectrometry to confirm molecular weight .
Q. How should researchers validate the stereochemical configuration (Z/E isomerism) of this compound?
- Use NOESY NMR to detect spatial proximity of substituents around the ethylidene group.
- X-ray crystallography is definitive for resolving ambiguities, as demonstrated in studies of analogous thiazole derivatives ( ).
- Computational methods (e.g., DFT calculations) can predict stable conformers and compare with experimental data .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial activity : Follow protocols from and using Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) strains, with ciprofloxacin as a positive control.
- Antioxidant assays : DPPH radical scavenging or FRAP tests, as applied to thiazolidinone derivatives ( ).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity results between in vitro and in vivo models?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and solubility (shake-flask method) to identify bioavailability limitations ( ).
- Dose-response optimization : Use factorial experimental designs (e.g., 2^k designs) to evaluate efficacy thresholds and toxicity ( ).
- Mechanistic studies : Employ molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate via enzyme inhibition assays .
Q. What strategies improve the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in benzothiazole analogs ( ).
- Lipid nanoparticle encapsulation : Use solvent evaporation techniques to improve biodistribution ( ).
- SAR studies : Systematically replace the 4-chlorophenyl group with electron-withdrawing/donating substituents to balance potency and metabolic stability .
Q. How can researchers address discrepancies in spectral data during structural elucidation?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (<5 ppm error).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Comparative analysis : Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for analogous structures ( ).
Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicology?
- Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
- Biotic studies : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity.
- Computational modeling : Apply QSAR models to predict bioaccumulation potential .
Methodological Guidance
Q. Table 1: Key Parameters for Synthetic Optimization
Q. Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Mitigation Strategy |
|---|---|
| False-negative antimicrobial results | Pre-screen for efflux pump activity (e.g., using PAβN inhibitor) |
| Cytotoxicity masking therapeutic effects | Use lower-dose combinatorial assays (e.g., with antioxidants) |
| Solvent interference in assays | Replace DMSO with biocompatible solvents (e.g., PEG-400) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
